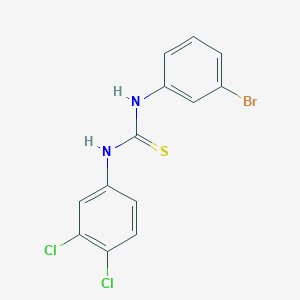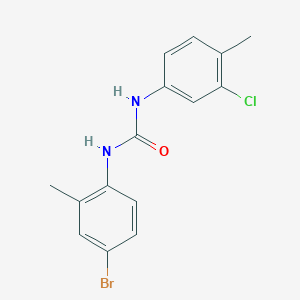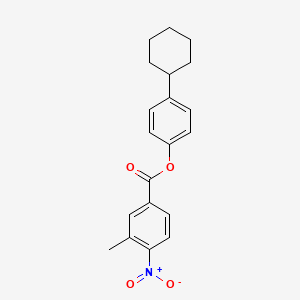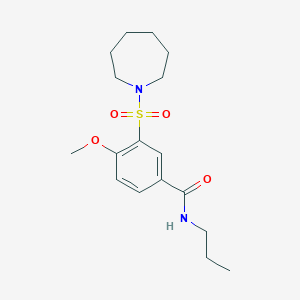![molecular formula C19H23N3O2 B4810327 3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B4810327.png)
3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
描述
3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
未来方向
Quinazoline derivatives have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents . They possess exciting and varied pharmacologic activities, such as anti-inflammatory, anticancer, antimicrobial, antituberculosis, anticonvulsant, antimalarial, antihypertensive, HIV-1 inhibitors, COX-2 selective inhibitors . Therefore, the future directions in the study of quinazoline derivatives like “3-(1-piperidinylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one” could involve further exploration of their potential therapeutic applications.
准备方法
The synthesis of 3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves multiple steps. One common method includes the reaction of 3-oxo-3-(piperidin-1-yl)propanenitrile with phenyl isothiocyanate in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) at ambient temperature. This reaction forms an intermediate, which is then cyclized to yield the desired quinazoline derivative .
化学反应分析
3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of 3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
相似化合物的比较
3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be compared with other quinazoline derivatives, such as:
2,4-diaminoquinazoline: Known for its inhibitory activity against p21-activated kinase 4 (PAK4), which is involved in cancer cell proliferation.
The uniqueness of this compound lies in its specific structural features and its potential for diverse biological activities.
属性
IUPAC Name |
3-(piperidine-1-carbonyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(21-10-4-2-5-11-21)14-8-9-15-16(13-14)20-17-7-3-1-6-12-22(17)19(15)24/h8-9,13H,1-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPDLVLQXEYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isopropyl 2-[(3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4810255.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4810258.png)


![2-[(methylsulfonyl)(phenyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4810273.png)

![4-{5-[(benzylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4810297.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(2-pyridinyl)quinoline](/img/structure/B4810299.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4810304.png)
![methyl 4-{[(2-fluorobenzyl)carbamoyl]amino}benzoate](/img/structure/B4810310.png)
![N-benzyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4810315.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-nitrobenzoate;hydrochloride](/img/structure/B4810331.png)
![N-cyclopropyl-2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4810334.png)

